N-Me-Thalidomide 4-fluoride: A Technical Guide to its Mechanism of Action as a Cereblon E3 Ligase Ligand
N-Me-Thalidomide 4-fluoride: A Technical Guide to its Mechanism of Action as a Cereblon E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Me-Thalidomide 4-fluoride is a synthetic derivative of thalidomide (B1683933), recognized primarily for its role as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. While not extensively characterized as a standalone therapeutic agent, its core mechanism of action lies in its ability to bind to CRBN, a crucial component of the CUL4-DDB1 E3 ubiquitin ligase complex. This interaction is harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), where N-Me-Thalidomide 4-fluoride functions as the E3 ligase-recruiting moiety. This technical guide delineates the fundamental mechanism of action of N-Me-Thalidomide 4-fluoride in the context of targeted protein degradation, drawing upon the established principles of related thalidomide analogs.
Core Mechanism of Action: Cereblon-Mediated Ubiquitination
The primary mechanism of action of N-Me-Thalidomide 4-fluoride is its function as a molecular glue that modulates the activity of the CRL4CRBN E3 ubiquitin ligase complex.[1][2][3][4]
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Binding to Cereblon (CRBN): N-Me-Thalidomide 4-fluoride binds to a specific pocket on the Cereblon (CRBN) protein.[2][5] CRBN serves as the substrate receptor for the Cullin 4 (CUL4) E3 ubiquitin ligase complex, which also includes Damaged DNA Binding Protein 1 (DDB1) and Regulator of Cullins 1 (ROC1).[4][]
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Modulation of Substrate Specificity: The binding of thalidomide and its analogs to CRBN alters the conformation of the substrate-binding interface. This creates a "neosubstrate" binding pocket that can recognize proteins not typically targeted by the native CRL4CRBN complex.[1]
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Ubiquitination and Proteasomal Degradation: When used in a PROTAC, the N-Me-Thalidomide 4-fluoride moiety recruits the entire CRL4CRBN complex to a specific protein of interest (POI) targeted by the other end of the PROTAC. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7]
The N-methylation on the glutarimide (B196013) ring and the 4-fluoro substitution on the phthalimide (B116566) ring are chemical modifications intended to modulate properties such as binding affinity, stability, and synthetic utility. Studies on N-alkylated thalidomide analogs suggest that such modifications may not significantly alter certain biological activities like the inhibition of TNF-α production.[8] Fluorination of the phthalimide ring has been shown to influence CRBN binding affinity.[2]
Signaling Pathway Diagram
Caption: PROTAC-mediated protein degradation workflow using N-Me-Thalidomide 4-fluoride.
Quantitative Data
Specific quantitative data for N-Me-Thalidomide 4-fluoride, such as its binding affinity (Kd or Ki) to CRBN or its efficacy in degrading specific neosubstrates, are not widely available in peer-reviewed literature. It is primarily cited as a synthetic intermediate.[3][9] However, data for the parent compound, thalidomide, and its key derivatives provide a reference for the expected range of activity.
| Compound | Target | Assay Type | Value | Reference |
| Thalidomide | CRBN | Isothermal Titration Calorimetry (ITC) | Kd: ~250 nM | [10] |
| Lenalidomide (B1683929) | CRBN | Isothermal Titration Calorimetry (ITC) | Kd: ~178 nM | [10] |
| Pomalidomide (B1683931) | CRBN | Isothermal Titration Calorimetry (ITC) | Kd: ~157 nM | [10] |
| Thalidomide | TBD of human CRBN | Microscale Thermophoresis (MST) | Ki: 8.6 µM | [2] |
Note: Binding affinities can vary based on the specific assay conditions and the construct of the CRBN protein used (e.g., full-length vs. thalidomide-binding domain (TBD)).
Experimental Protocols
Detailed experimental protocols for N-Me-Thalidomide 4-fluoride are not publicly available. The following are representative protocols for assays commonly used to characterize CRBN ligands and their effects, based on methodologies described for thalidomide and its analogs.
Cereblon Binding Assay (Microscale Thermophoresis - MST)
This protocol is adapted from methodologies used to measure the affinity of thalidomide analogs to the thalidomide-binding domain (TBD) of CRBN.[2]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., N-Me-Thalidomide 4-fluoride) to the CRBN TBD in a competitive assay format.
Materials:
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Recombinant human CRBN TBD (residues 319-425).
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Fluorescent reporter ligand (e.g., BODIPY-uracil).
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Test compound (N-Me-Thalidomide 4-fluoride).
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Assay buffer (e.g., PBS with 0.05% Tween-20).
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DMSO for compound dilution.
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MST instrument (e.g., NanoTemper Monolith).
Procedure:
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Preparation of Reagents:
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Prepare a stock solution of the fluorescent reporter ligand in DMSO. Dilute to a final working concentration in assay buffer.
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Prepare a stock solution of the CRBN TBD in assay buffer.
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Prepare a serial dilution of the test compound in DMSO. Further dilute this series 1:100 in assay buffer to maintain a constant final DMSO concentration (e.g., 0.5%).
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Assay Setup:
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Mix the CRBN TBD with the fluorescent reporter ligand at concentrations optimized for a stable MST signal.
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In a series of capillaries, combine the TBD-reporter mix with each concentration of the test compound from the serial dilution. Include a control with buffer/DMSO instead of the test compound.
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MST Measurement:
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Load the capillaries into the MST instrument.
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Perform the MST run at a constant temperature (e.g., 25°C) with appropriate LED power and MST power settings.
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Data Analysis:
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Monitor the change in thermophoresis as a function of the test compound concentration.
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Fit the data to a suitable binding model (e.g., Ki model) to calculate the inhibition constant (Ki) of the test compound.
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Cellular Neosubstrate Degradation Assay (Western Blot)
This protocol describes a general method to assess if a CRBN ligand induces the degradation of known neosubstrates like IKZF1 or GSPT1.
Objective: To determine if N-Me-Thalidomide 4-fluoride induces the degradation of CRBN neosubstrates in a cellular context.
Materials:
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Human cell line expressing CRBN and the neosubstrate of interest (e.g., MM.1S multiple myeloma cells).
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
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Test compound (N-Me-Thalidomide 4-fluoride).
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Proteasome inhibitor (e.g., MG132) as a control.
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Lysis buffer (e.g., RIPA buffer with protease inhibitors).
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Primary antibodies against the neosubstrate (e.g., anti-IKZF1), CRBN, and a loading control (e.g., anti-GAPDH or anti-β-actin).
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HRP-conjugated secondary antibodies.
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Chemiluminescence substrate.
Procedure:
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Cell Treatment:
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Plate cells at an appropriate density and allow them to adhere overnight (if applicable).
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Treat the cells with a dose-response range of N-Me-Thalidomide 4-fluoride for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).
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For a control experiment, pre-treat cells with a proteasome inhibitor (MG132) for 1-2 hours before adding the test compound to confirm proteasome-dependent degradation.
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Cell Lysis:
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Harvest the cells and wash with cold PBS.
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Lyse the cells in lysis buffer on ice.
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Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
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Western Blotting:
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Determine protein concentration using a BCA or Bradford assay.
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Wash again and develop the blot using a chemiluminescence substrate.
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Data Analysis:
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Quantify the band intensities for the neosubstrate and the loading control.
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Normalize the neosubstrate levels to the loading control to determine the extent of degradation at each compound concentration.
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Workflow Diagram
Caption: A generalized experimental workflow for characterizing CRBN ligands.
Conclusion
N-Me-Thalidomide 4-fluoride's mechanism of action is defined by its role as a Cereblon E3 ligase ligand. It functions by engaging the CRL4CRBN complex, a mechanism that is foundational to its application in the synthesis of PROTACs for targeted protein degradation. While its intrinsic biological activity as a standalone agent is not well-documented, its utility as a chemical tool for recruiting CRBN underscores its importance in the development of novel therapeutics. Further research is required to fully elucidate the specific impact of the N-methyl and 4-fluoro substitutions on its binding kinetics and degradation-inducing potential compared to other thalidomide analogs.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Me-Thalidomide 4-fluoride | Ligands for E3 Ligase | 2244520-92-9 | Invivochem [invivochem.com]
- 4. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
